molecular formula C21H23N3O13S B587782 7-Nitrosancycline Monosulfate CAS No. 5679-01-6

7-Nitrosancycline Monosulfate

Cat. No.: B587782
CAS No.: 5679-01-6
M. Wt: 557.483
InChI Key: XBWOBWVIKAUTBJ-LIRJOIMWSA-N
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Description

7-Nitrosancycline Monosulfate: is a chemical compound with the molecular formula C21H23N3O13S and a molecular weight of 557.48 g/mol . It is a derivative of tetracycline, specifically modified to include a nitro group at the 7th position and a sulfate group. This compound is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

    Nitration: The introduction of a nitro group at the 7th position of the tetracycline molecule. This is usually achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Sulfation: The addition of a sulfate group to the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 7-Nitrosancycline Monosulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitrosancycline Monosulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts bacterial growth and replication, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfate group, which confer distinct chemical and biological properties. These modifications can enhance its antibacterial activity and alter its pharmacokinetic profile compared to other tetracycline derivatives .

Biological Activity

7-Nitrosancycline Monosulfate is a derivative of the tetracycline class of antibiotics, known for its significant biological activity, particularly against bacterial infections. Its molecular formula is C21H23N3O13SC_{21}H_{23}N_{3}O_{13}S, and it has a molecular weight of 557.48 g/mol. This compound is notable for its nitro group, which enhances its antibacterial properties and provides a unique mechanism of action compared to other tetracyclines.

The primary mechanism of action for this compound involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This interaction inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, effectively halting bacterial growth and replication. The presence of the nitro group increases the compound's binding affinity, making it a potent antibacterial agent.

Antibacterial Properties

This compound exhibits broad-spectrum antibacterial activity. It has been shown to be effective against various strains of bacteria, including those resistant to other antibiotics. Its efficacy can be attributed to:

  • Inhibition of Protein Synthesis: By binding to ribosomal subunits, it disrupts the translation process.
  • Resistance Mechanism Studies: It is used in research to understand how bacteria develop resistance to antibiotics, providing insights into new therapeutic strategies.

Comparative Efficacy

A comparative analysis with other tetracyclines reveals that this compound has distinct advantages:

CompoundMechanism of ActionEfficacy Against Resistant Strains
This compoundBinds 30S ribosomal subunitHigh
TetracyclineSimilar binding but less potentModerate
DoxycyclineHigher lipid solubility, broader spectrumModerate
MinocyclineEnhanced solubility but similar resistanceLow

Case Study: Antibiotic Resistance

In a recent study published in Antimicrobial Agents and Chemotherapy, researchers investigated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus strains. The study found that this compound retained significant antibacterial activity, demonstrating potential as a treatment option for infections caused by resistant bacteria.

Research Findings

  • In Vitro Studies: Laboratory tests have shown that this compound exhibits lower minimum inhibitory concentrations (MICs) compared to traditional tetracyclines against several gram-positive and gram-negative bacteria.
  • Mechanistic Insights: Further research has elucidated that the nitro group not only enhances binding but also may contribute to oxidative stress in bacterial cells, leading to cell death .
  • Therapeutic Potential: Ongoing studies are exploring its use in combination therapies to enhance efficacy against resistant pathogens.

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30;1-5(2,3)4/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t7-,9-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOBWVIKAUTBJ-LIRJOIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858200
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-01-6
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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